molecular formula C16H34N4O4 B13938733 Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine

Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine

Cat. No.: B13938733
M. Wt: 346.47 g/mol
InChI Key: ZUGAZKZVINVODH-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include amines, carboxylic acids, and protecting groups such as tert-butyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Properties

Molecular Formula

C16H34N4O4

Molecular Weight

346.47 g/mol

IUPAC Name

tert-butyl N-[2-[2-aminoethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate

InChI

InChI=1S/C16H34N4O4/c1-15(2,3)23-13(21)18-8-11-20(10-7-17)12-9-19-14(22)24-16(4,5)6/h7-12,17H2,1-6H3,(H,18,21)(H,19,22)

InChI Key

ZUGAZKZVINVODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCN)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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